5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
5-chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NS/c15-8-9-1-3-10(4-2-9)14-17-12-7-11(16)5-6-13(12)18-14/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRORNCCSKFCPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC3=C(S2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.
1. Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. Studies indicate that this compound demonstrates effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
2. Anticancer Activity
The anticancer potential of benzothiazole derivatives has been widely documented. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Against Human Cancer Cell Lines
In a study evaluating its effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines, the compound was found to induce apoptosis and inhibit cell proliferation effectively. The results are summarized below:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 12 | Apoptosis induction |
| A549 | 15 | Cell cycle arrest |
Flow cytometry analysis indicated that treatment with the compound led to an increase in sub-G1 phase cells, confirming apoptosis induction.
3. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of benzothiazole derivatives. The compound has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines.
Table 3: Effects on Inflammatory Cytokines
| Treatment Concentration (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) |
|---|---|---|
| 1 | 40 | 35 |
| 5 | 60 | 55 |
| 10 | 80 | 75 |
These results suggest that the compound may serve as a therapeutic agent in conditions characterized by excessive inflammation.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a similar structure to 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole exhibit notable antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit various bacterial strains and fungi. The mechanism of action is often linked to the interference with cellular processes, potentially through the inhibition of specific enzymes crucial for microbial growth .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | MIC (mg/mL) | Target Microorganism |
|---|---|---|
| This compound | 0.23 - 0.94 | E. coli, S. aureus |
| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | 0.11 - 0.47 | A. niger |
| Novel Benzothiazole Derivative | 0.35 | L. monocytogenes |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Similar benzothiazole derivatives have shown inhibitory effects against various cancer cell lines, suggesting that this compound may disrupt pathways essential for tumor growth . The specific mechanisms often involve the modulation of signaling pathways or direct interaction with DNA.
Case Study: Anticancer Activity
A study involving a series of benzothiazole derivatives demonstrated that certain modifications enhanced their activity against breast cancer cells by inducing apoptosis through caspase activation . This highlights the potential for developing targeted therapies based on structural modifications of the benzothiazole core.
Chemical Reactivity
The presence of chloro substituents in this compound allows it to undergo nucleophilic substitution reactions efficiently. The chloromethyl group can react with nucleophiles such as amines or thiols, leading to the formation of various derivatives that may possess enhanced biological activity or altered physical properties.
Table 2: Synthetic Routes for Benzothiazole Derivatives
| Synthetic Method | Description |
|---|---|
| Nucleophilic Substitution | Reaction with amines or thiols to form new derivatives |
| Electrophilic Aromatic Substitution | Modifications on the benzothiazole core |
| Microwave-Assisted Synthesis | Rapid synthesis of derivatives under controlled conditions |
Material Science Applications
Benzothiazole derivatives are also explored in material science for their potential use in coatings and polymers due to their thermal stability and UV absorptive properties . These materials can be engineered for specific applications such as protective coatings in electronics or as additives in plastics.
Comparison with Similar Compounds
Key Structural Features:
- Benzothiazole Core : A planar bicyclic system with sulfur (S1) and nitrogen (N1) atoms at positions 1 and 3, respectively.
- Chlorine Substituent : At position 5, enhancing electronic effects and influencing binding interactions.
- 4-(Chloromethyl)phenyl Group : A meta-directing substituent that increases steric bulk and reactivity due to the chloromethyl moiety.
Structural Analogues with Substituted Phenyl Groups
(a) 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Structure : Differs by replacing the chloromethyl group with a methoxy group.
- Crystal Structure : The dihedral angle between the benzothiazole and methoxyphenyl rings is 8.76°, indicating moderate planarity .
- Biological Relevance : Methoxy-substituted benzothiazoles are studied for their neuroprotective and anticonvulsant activities .
- Key Difference : The methoxy group is electron-donating, while the chloromethyl group is electron-withdrawing, affecting electronic distribution and reactivity.
(b) 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole
- Structure : Features three methoxy groups on the phenyl ring.
- Crystal Structure : Similar bond lengths and angles to the title compound but with increased steric hindrance due to multiple methoxy groups .
- Activity : Trimethoxy derivatives often exhibit enhanced solubility and binding affinity in biological systems .
(c) 2-[4-(Chloromethyl)phenyl]-1,3-thiazole (CAS 906352-61-2)
- Structure : Replaces the benzothiazole core with a simpler thiazole ring.
- Physical Properties : Melting point 67–69°C, lower than typical benzothiazoles due to reduced aromaticity .
- Applications : Primarily used as a synthetic intermediate rather than a bioactive molecule.
Functional Group Variations
(a) Chloromethyl vs. Trifluoromethyl Substituents
- Example : 5-(Chloromethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole (CAS 135873-35-7).
(b) Sulfonamide-Linked Derivatives
- Example : N-(4-(Benzothiazole-2-yl)phenyl) benzenesulfonamides.
- Activity : Sulfonamide derivatives exhibit anticonvulsant and neurotoxicity-modulating properties, unlike chloromethyl-substituted benzothiazoles, which are less explored for neurological applications .
Physicochemical Properties
Preparation Methods
Preparation of Benzothiazole Core
The benzothiazole nucleus is typically synthesized by condensation of 2-aminothiophenol derivatives with carboxylic acids or their derivatives (e.g., acid chlorides or aldehydes). For 5-chlorobenzothiazole derivatives, 5-chloro-2-aminothiophenol is used as the starting amine component.
- Heating 5-chloro-2-aminothiophenol with 4-(chloromethyl)benzaldehyde or 4-(chloromethyl)benzoic acid derivatives under acidic or dehydrating conditions.
- Use of catalysts or dehydrating agents such as polyphosphoric acid, phosphorus oxychloride, or sulfuric acid to promote ring closure.
Attachment of 4-(Chloromethyl)phenyl Group
The 2-position substitution on benzothiazole with a 4-(chloromethyl)phenyl group can be achieved by:
- Direct electrophilic substitution if the benzothiazole is sufficiently activated.
- Cross-coupling reactions such as Suzuki or Stille coupling using appropriate halogenated benzothiazole and boronic acid or stannane derivatives of 4-(chloromethyl)phenyl.
Alternatively, a condensation reaction between 5-chloro-2-aminothiophenol and 4-(chloromethyl)benzaldehyde can directly form the target compound via ring closure and substitution in one step.
Detailed Preparation Procedure (Based on Patent and Literature Data)
A representative synthesis adapted from related benzothiazole preparation patents and literature is as follows:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 5-chloro-2-aminothiophenol + 4-(chloromethyl)benzaldehyde, Acid catalyst (e.g., polyphosphoric acid), Heat at 80-120°C for 4-10 hours | Condensation and cyclization to form 5-chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole | Yields typically 70-85% depending on purity of starting materials and reaction time |
| 2 | Purification by recrystallization from suitable solvents (e.g., ethanol, chloroform) | Removal of impurities and isolation of pure product | Product obtained as crystalline solid |
| 3 | Optional chloromethylation if phenyl ring is unsubstituted: Formaldehyde + HCl, acid catalyst, low temperature | Introduction of chloromethyl group on phenyl ring | Requires careful monitoring to avoid over-chloromethylation |
Reaction Parameters and Optimization
| Parameter | Typical Range | Effect on Product |
|---|---|---|
| Temperature | 80-120°C | Higher temperature favors ring closure but may cause side reactions |
| Reaction Time | 4-40 hours | Longer times improve conversion but may lower purity |
| Solvent | Acidic medium or solvent-free | Acidic conditions promote cyclization; solvent choice affects yield |
| Catalyst | Polyphosphoric acid, phosphorus oxychloride, sulfuric acid | Critical for dehydration and ring formation |
| Molar Ratios | Aminothiophenol : aldehyde ~1:1 | Stoichiometric balance ensures maximum yield |
Research Findings and Analysis
- The condensation of 5-chloro-2-aminothiophenol with 4-(chloromethyl)benzaldehyde under acidic conditions is the most straightforward and efficient method to prepare the target compound.
- Use of dehydrating agents such as phosphorus oxychloride enhances cyclization efficiency.
- The chloromethyl substituent on the phenyl ring can be introduced either before or after benzothiazole ring formation, but pre-substitution often yields better regioselectivity.
- Purification by recrystallization is effective in obtaining high-purity product.
- Side reactions such as over-chlorination or polymerization of chloromethyl groups can be minimized by controlling reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct condensation | 5-chloro-2-aminothiophenol + 4-(chloromethyl)benzaldehyde | Acid catalyst (PPA, POCl3) | 80-120°C, 4-10 h | Simple, high yield | Requires careful control to avoid side products |
| Cross-coupling | 5-chloro-2-halobenzothiazole + 4-(chloromethyl)phenylboronic acid | Pd catalyst, base | Mild, inert atmosphere | High selectivity | Requires expensive catalysts |
| Post-synthesis chloromethylation | 5-chloro-2-phenylbenzothiazole | Formaldehyde, HCl | Acidic, low temp | Flexibility | Risk of polysubstitution |
Q & A
Q. What is the optimized synthetic route for 5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole?
- Methodological Answer : The compound is synthesized via condensation of 2-amino-4-chlorobenzenethiol with 4-(chloromethyl)benzaldehyde in N,N-dimethylformamide (DMF) using sodium metabisulfite as a catalyst. The reaction is refluxed for 2 hours, monitored by TLC, and precipitated with cold water. Crystallization from ethanol yields pure crystals (81.1% yield) suitable for X-ray diffraction . Key Data :
- Reagents: 2-amino-4-chlorobenzenethiol (1 mmol), 4-(chloromethyl)benzaldehyde (1 mmol), Na₂S₂O₅ (0.2 g), DMF (10 mL).
- Conditions: Reflux at ~100°C, 2 hours.
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Bond lengths, angles, and dihedral angles between aromatic rings are analyzed (e.g., benzothiazole and chloromethylphenyl rings). For example, the dihedral angle between the benzothiazole and substituted phenyl rings is ~8.76°, indicating near-planarity . Spectroscopic methods (¹H/¹³C NMR, IR) and elemental analysis validate purity and functional groups.
Q. What stabilizes the crystal structure of benzothiazole derivatives?
- Methodological Answer : Intermolecular interactions include:
- C–H···O hydrogen bonds : Stabilize 2D networks (e.g., C5–H5A···O2 in related compounds with a distance of ~2.6 Å) .
- π–π stacking : Centroid distances of ~3.7 Å between aromatic rings enhance packing .
These interactions are critical for predicting solubility and crystallinity in derivative design.
Advanced Research Questions
Q. How do structural variations (e.g., substituents on the phenyl ring) influence intermolecular interactions and bioactivity?
- Methodological Answer : Substituents alter dihedral angles and intermolecular forces. For example:
- Methoxy vs. chloromethyl groups : Methoxy-substituted derivatives show smaller dihedral angles (1.23° vs. 8.76° ), increasing planarity and π–π interactions.
- Biological implications : Enhanced planarity may improve binding to biological targets (e.g., enzymes or DNA) by facilitating hydrophobic interactions .
Experimental Design : Compare SC-XRD data and in vitro bioassays (e.g., antimicrobial or enzyme inhibition) across derivatives.
Q. How can synthesis conditions be optimized to improve yield or purity?
- Methodological Answer :
- Catalyst screening : Replace Na₂S₂O₅ with Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction efficiency .
- Solvent optimization : Test polar aprotic solvents (e.g., acetonitrile) versus DMF to reduce side reactions .
- Microwave-assisted synthesis : Shorten reaction time and improve yield .
Q. What contradictions exist in crystallographic data for benzothiazole derivatives, and how are they resolved?
- Methodological Answer : Discrepancies in dihedral angles (e.g., 1.23° vs. 8.76° ) arise from substituent electronic effects. Resolution strategies:
- DFT calculations : Compare experimental and computational dihedral angles to validate structural models.
- High-resolution SC-XRD : Use synchrotron radiation for improved accuracy in bond-length measurements .
Q. What computational methods predict the compound’s reactivity or spectroscopic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate binding affinities to biological targets (e.g., carbonic anhydrase ) using software like AutoDock Vina.
- IR/NMR simulations : Tools like Gaussian09 reproduce spectral data for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
